molecular formula C24H17F4N5OS B11568147 6-(4-fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11568147
M. Wt: 499.5 g/mol
InChI Key: NANSCSWMUAVIFL-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound This compound is notable for its unique structure, which combines a triazole ring with a thiadiazine ring, and is further substituted with fluorophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multi-component reactions. One common method includes the reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This approach is efficient and scalable, providing moderate to good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of readily available starting materials suggest that it could be produced on a larger scale with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolo-thiadiazine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6-(4-Fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and thiadiazine rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Trifluoromethyl-substituted triazoles: These compounds have similar trifluoromethyl groups, which contribute to their unique properties.

Uniqueness

6-(4-Fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific combination of substituents and the fusion of triazole and thiadiazine rings.

Properties

Molecular Formula

C24H17F4N5OS

Molecular Weight

499.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C24H17F4N5OS/c25-17-11-9-14(10-12-17)19-20(22(34)29-18-8-4-7-16(13-18)24(26,27)28)35-23-31-30-21(33(23)32-19)15-5-2-1-3-6-15/h1-13,19-20,32H,(H,29,34)

InChI Key

NANSCSWMUAVIFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2NC(C(S3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=C(C=C5)F

Origin of Product

United States

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